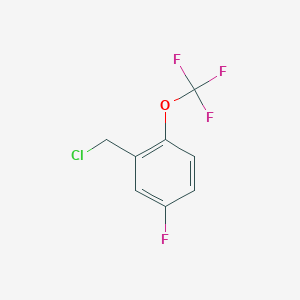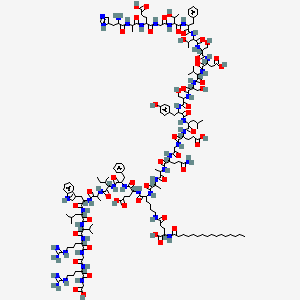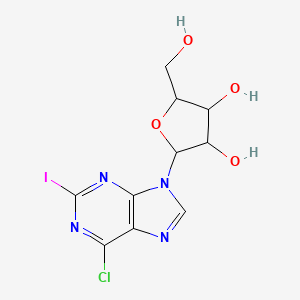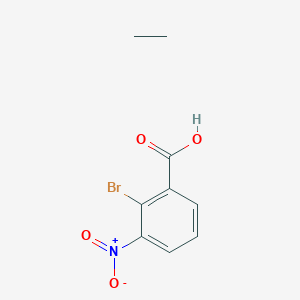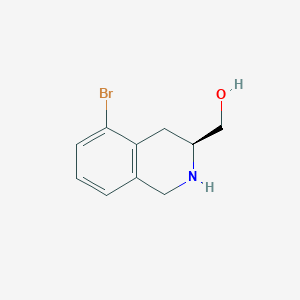
(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is a chiral compound with a bromine atom attached to the tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol typically involves the bromination of a tetrahydroisoquinoline precursor followed by the introduction of a hydroxymethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The hydroxymethyl group can be introduced through a reduction reaction using reagents like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: (S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)carboxylic acid.
Reduction: (S)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanol.
Substitution: (S)-(5-Azido-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol.
Scientific Research Applications
(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-(5-Chloro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- (S)-(5-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
- (S)-(5-Iodo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
Uniqueness
(S)-(5-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C10H12BrNO |
|---|---|
Molecular Weight |
242.11 g/mol |
IUPAC Name |
[(3S)-5-bromo-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
InChI |
InChI=1S/C10H12BrNO/c11-10-3-1-2-7-5-12-8(6-13)4-9(7)10/h1-3,8,12-13H,4-6H2/t8-/m0/s1 |
InChI Key |
FWPADHASRYCESP-QMMMGPOBSA-N |
Isomeric SMILES |
C1[C@H](NCC2=C1C(=CC=C2)Br)CO |
Canonical SMILES |
C1C(NCC2=C1C(=CC=C2)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


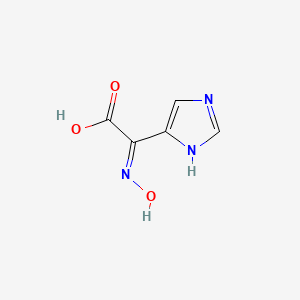
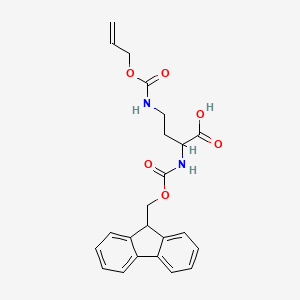
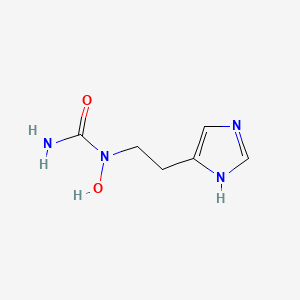
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)

![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)
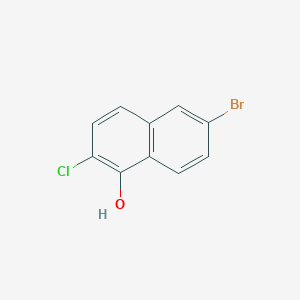

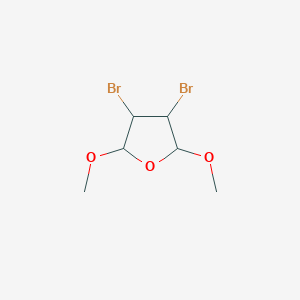
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)
